

Zotiraciclib in Glioblastoma: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zotiraciclib

Cat. No.: B1663082

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a meta-analysis of clinical trials involving **Zotiraciclib**, a potent oral spectrum selective kinase inhibitor, and compares its performance against standard-of-care treatments for glioblastoma and other high-grade gliomas.

Zotiraciclib (formerly TG02) is a multi-kinase inhibitor that readily crosses the blood-brain barrier and primarily targets cyclin-dependent kinase 9 (CDK9).[1] By inhibiting CDK9, **Zotiraciclib** leads to the depletion of short-lived survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in glioblastoma.[2] This mechanism of action has positioned **Zotiraciclib** as a promising therapeutic agent for these aggressive brain tumors. Several clinical trials have evaluated the safety and efficacy of **Zotiraciclib**, both as a monotherapy and in combination with other agents.

Comparative Efficacy of Zotiraciclib

Clinical trials have investigated **Zotiraciclib** in various settings for high-grade gliomas, including recurrent anaplastic astrocytoma and glioblastoma. The following tables summarize the key efficacy and safety data from these trials and compare them with established standard-of-care therapies for recurrent glioblastoma.

Table 1: Efficacy of Zotiraciclib in Clinical Trials					
Trial Identifier	Patient Population	Treatment Arm	Metric	Value	Primary Endpoint Met
NCT02942264	Recurrent High-Grade Astrocytoma	Zotiraciclib + Dose-Dense Temozolomide	Progression-Free Survival at 4 months (PFS4)	40%	Yes
	PFS4	25%			
EORTC 1608 (STEAM)	Recurrent Glioblastoma (IDH-wildtype)	Zotiraciclib Monotherapy	Progression-Free Survival at 6 months (PFS6)	6.7%	-
NCT05588141	Recurrent High-Grade Glioma (IDH1/2 mutant)	Zotiraciclib Monotherapy	Clinical Activity	Partial Responses Observed	Ongoing

Table 2:
Efficacy of
Standard-of-
Care for
Recurrent
Glioblastoma

Treatment	Metric	Value	Objective Response Rate (ORR)	Median Overall Survival (OS) (months)
Lomustine	Progression-Free Survival at 6 months (PFS6)	~20%	~10%	7 - 8.6
Bevacizumab	PFS6	42.6% - 50.3%	-	5.9 - 12.3
Temozolomide (rechallenge)	PFS6	27.7% (GBM)	-	-

Safety and Tolerability Profile of Zotiraciclib

The safety profile of **Zotiraciclib** has been evaluated in multiple clinical trials. The most common dose-limiting toxicities are summarized below.

Table 3: Common Adverse Events Associated with Zotiraciclib

Trial Identifier	Treatment Arm	Dose-Limiting Toxicities / Main Toxicities
NCT02942264	Zotiraciclib + Temozolomide	Neutropenia, Diarrhea, Elevated liver enzymes, Fatigue
EORTC 1608 (STEAM)	Zotiraciclib + Radiotherapy/Temozolomide	Neutropenia, Gastrointestinal disorders, Hepatotoxicity
Zotiraciclib Monotherapy	Seizure (Grade 3), Multiple Grade 1 events	

Experimental Protocols

Detailed methodologies for the key clinical trials involving **Zotiraciclib** are outlined below to provide a comprehensive understanding of the study designs.

NCT02942264: Zotiraciclib with Temozolomide in Recurrent High-Grade Astrocytoma

This Phase I/II trial aimed to determine the maximum tolerated dose (MTD) and efficacy of **Zotiraciclib** combined with two different schedules of temozolomide (TMZ) in adult patients with recurrent anaplastic astrocytoma or glioblastoma.

- Study Design: The Phase I portion utilized a Bayesian Optimal Interval (BOIN) design to determine the MTD of **Zotiraciclib** in two arms:
 - Arm 1: **Zotiraciclib** + Dose-Dense TMZ (125 mg/m² daily for 7 days on, 7 days off).[3]
 - Arm 2: **Zotiraciclib** + Metronomic TMZ (50 mg/m² daily).[3] A cohort expansion at the MTD was then conducted to compare the progression-free survival rate at 4 months (PFS4) between the two arms.

- Patient Population: Adults with recurrent anaplastic astrocytoma (WHO grade III) or glioblastoma/gliosarcoma (WHO grade IV) who had progressed after standard treatment.
- Dosing: The starting dose of **Zotiraciclib** was 200 mg, with dose escalation guided by the BOIN design.[3] The MTD was established at 250 mg for both arms.
- Endpoints: The primary endpoint for the Phase I part was the MTD. For the cohort expansion, the primary endpoint was PFS4.

EORTC 1608 (STEAM): Zotiraciclib in Newly Diagnosed or Recurrent Glioblastoma

This Phase Ib, open-label, non-randomized trial evaluated the safety and efficacy of **Zotiraciclib** in different settings for patients with IDH1R132H-non-mutant newly diagnosed or recurrent glioblastoma.

- Study Design: The trial had three parallel groups:
 - Group A: MTD finding of **Zotiraciclib** in combination with hypofractionated radiotherapy in elderly patients with newly diagnosed glioblastoma.
 - Group B: MTD finding of **Zotiraciclib** in combination with temozolomide in elderly patients with newly diagnosed glioblastoma.
 - Group C: Single-agent activity of **Zotiraciclib** in patients with recurrent glioblastoma after temozolomide chemoradiotherapy.
- Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype glioblastoma or anaplastic astrocytoma (Groups A & B), and patients with recurrent IDH-wildtype glioblastoma or anaplastic astrocytoma (Group C).
- Dosing: The MTD of **Zotiraciclib** was determined to be 150 mg twice weekly in combination with either radiotherapy or temozolomide.[2]
- Endpoints: The primary endpoint for Groups A and B was the MTD. For Group C, the primary endpoint was progression-free survival at 6 months (PFS6).[2]

NCT05588141: Zotiraciclib in Recurrent Gliomas with IDH1/2 Mutations

This ongoing Phase I/II study is evaluating the safety and efficacy of **Zotiraciclib** as a single agent in patients with recurrent malignant gliomas harboring IDH1 or IDH2 mutations.

- Study Design: A Phase I dose-escalation to determine the recommended Phase II dose (RP2D), followed by a Phase II expansion cohort.
- Patient Population: Patients aged 15 years and older with recurrent diffuse gliomas (WHO grades 2-4) with confirmed IDH1 or IDH2 mutations.
- Dosing: **Zotiraciclib** is administered orally on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle. [4] The starting dose was 200 mg, which has been established as the RP2D.[4]
- Endpoints: The primary objective of the Phase I part was to estimate the RP2D. The Phase II primary objective is to determine the 12-month progression-free survival (PFS).[5]

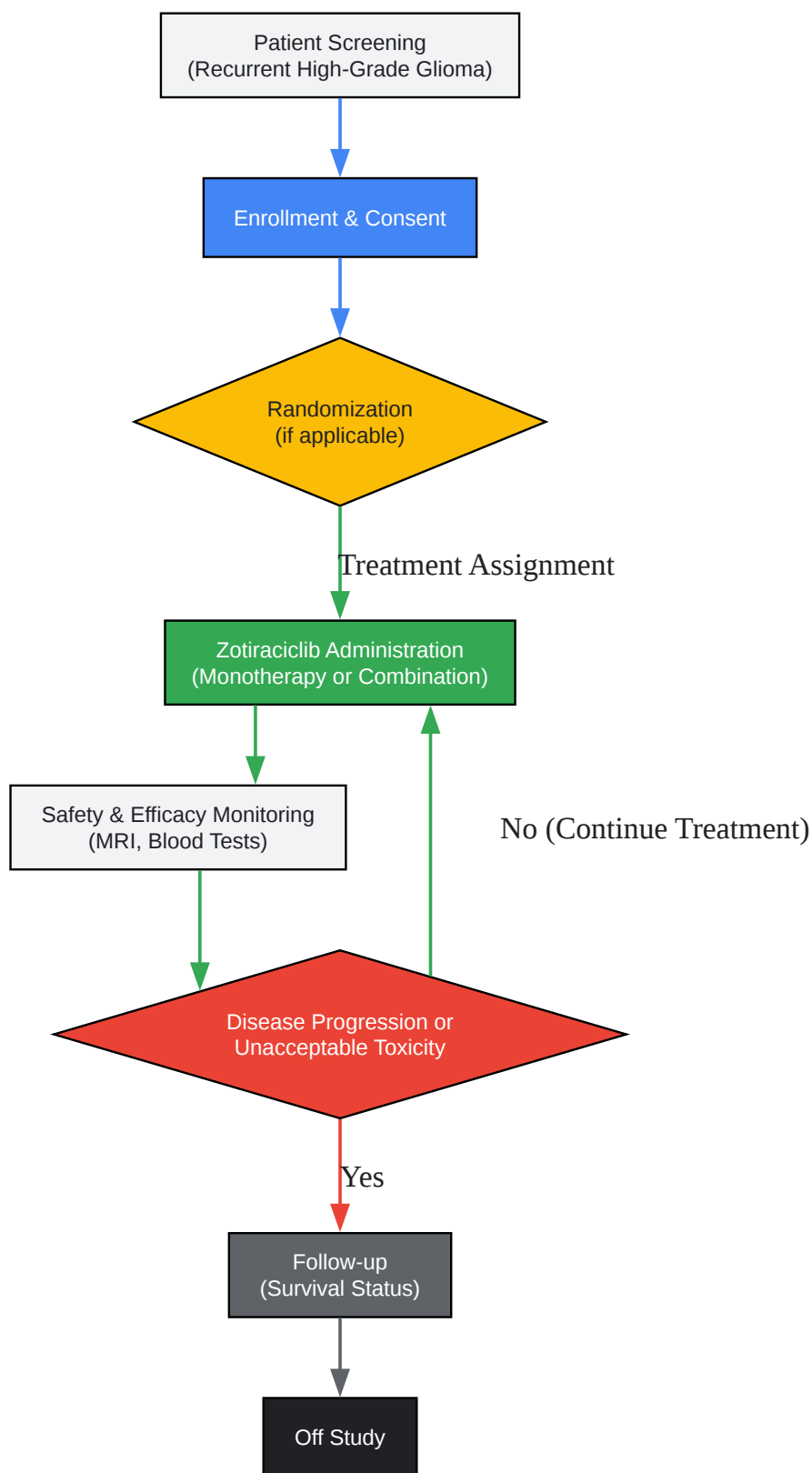
Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and clinical trial processes, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: **Zotiraciclib** inhibits CDK9, preventing RNA Polymerase II phosphorylation and oncogene expression.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a **Zotiraciclib** clinical trial in high-grade glioma patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zotiraciclib - Wikipedia [en.wikipedia.org]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- To cite this document: BenchChem. [Zotiraciclib in Glioblastoma: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663082#meta-analysis-of-clinical-trials-involving-zotiraciclib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com